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Compound of Interest

Compound Name: C14H18BrN3O4S2

Cat. No.: B12618241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data

for a compound with the molecular formula C14H18BrN3O4S2. Due to the absence of a

specific, well-documented compound with this formula in public databases, this document

presents a predictive analysis based on a plausible chemical structure. The methodologies and

data interpretation are tailored for professionals in drug development and chemical research.

A plausible structure for C14H18BrN3O4S2 is N-(4-bromo-2-sulfamoylphenyl)-N'-

cyclohexylthiourea dioxide. This structure contains functional groups commonly found in

medicinal chemistry, making it a relevant example for the intended audience.

Plausible Chemical Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the plausible structure of

C14H18BrN3O4S2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H N-H (thiourea)

~8.5 Singlet 1H N-H (thiourea)

~7.8 Doublet 1H Aromatic C-H

~7.6 Doublet of doublets 1H Aromatic C-H

~7.4 Doublet 1H Aromatic C-H

~7.2 Singlet 2H -SO₂NH₂

~3.8 Multiplet 1H Cyclohexyl CH-N

~1.8-1.1 Multiplets 10H Cyclohexyl -CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~180 C=S (Thiourea dioxide)

~140 Aromatic C-N

~138 Aromatic C-SO₂

~132 Aromatic C-H

~128 Aromatic C-H

~125 Aromatic C-Br

~122 Aromatic C-H

~55 Cyclohexyl C-N

~32 Cyclohexyl CH₂

~25 Cyclohexyl CH₂

~24 Cyclohexyl CH₂
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Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z (Mass-to-Charge
Ratio)

Ion Type Notes

~455/457 [M+H]⁺
Isotopic pattern due to ⁷⁹Br

and ⁸¹Br (approx. 1:1 ratio)

~477/479 [M+Na]⁺
Isotopic pattern due to ⁷⁹Br

and ⁸¹Br (approx. 1:1 ratio)

Fragment Ions Various

Expected fragmentation

includes loss of the sulfamoyl

group, cleavage of the

cyclohexyl ring, and

fragmentation of the thiourea

dioxide core.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400-3200 Strong, Broad
N-H stretching (sulfonamide

and thiourea)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium
Aliphatic C-H stretching

(cyclohexyl)

~1600 Medium C=C stretching (aromatic)

~1550 Strong N-H bending

~1350 & ~1160 Strong S=O stretching (sulfonamide)

~1200 Strong C-N stretching

~1100 Strong
S=O stretching (thiourea

dioxide)

~700 Strong C-Br stretching

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of a

deuterated solvent (e.g., DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
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Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).[2]

Ensure the relaxation delay is adequate for quantitative analysis (typically 1-5 seconds).[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

A larger number of scans will be necessary due to the low natural abundance of ¹³C

(typically several hundred to thousands).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

an internal standard, such as tetramethylsilane (TMS).[4]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Ionization Method: Electrospray ionization (ESI) is a common method for polar, non-volatile

organic molecules.[5]

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, to obtain accurate mass measurements.[5]

Data Acquisition:

Acquire a full scan mass spectrum in positive or negative ion mode to identify the

molecular ion.[6][7]

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce

fragmentation and aid in structural elucidation.[8][9]
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Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic

fragment ions. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.

[10]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle.[11][12]

Place the mixture in a pellet die and apply pressure to form a transparent pellet.[11]

Sample Preparation (ATR Method):

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid

sample directly onto the ATR crystal and apply pressure to ensure good contact.[11][13]

This method requires minimal sample preparation.[13]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background.

Data Analysis: Analyze the spectrum for absorption bands corresponding to the various

functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) can be

complex but is unique to the compound.[14]

Visualizations
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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